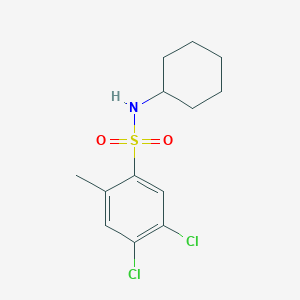

4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide

描述

4,5-Dichloro-N-cyclohexyl-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a dichlorinated aromatic ring (chloro groups at positions 4 and 5), a methyl substituent at position 2, and a cyclohexyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides, which are historically significant in medicinal and agrochemical applications due to their bioactivity and structural versatility. Crystallographic studies using programs like SHELXL have been critical in resolving its three-dimensional conformation, which is essential for structure-activity relationship (SAR) analyses .

属性

IUPAC Name |

4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c1-9-7-11(14)12(15)8-13(9)19(17,18)16-10-5-3-2-4-6-10/h7-8,10,16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZXFKYGQRUIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonamide Bond Formation

The core reaction for synthesizing 4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide involves the nucleophilic substitution of a benzenesulfonyl chloride derivative with cyclohexylamine. The general mechanism proceeds via the attack of the amine’s lone pair on the electrophilic sulfur center in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric and electronic factors influence reactivity: the electron-withdrawing chlorine atoms at the 4- and 5-positions activate the sulfonyl group toward nucleophilic attack, while the methyl group at the 2-position moderately hinders approach.

Role of Catalysts and Bases

Industrial-scale synthesis often employs alkaline catalysts such as sodium hydroxide or tetrabutylammonium hydroxide (TBAH) to deprotonate the amine, enhancing its nucleophilicity. For instance, in the preparation of N-cyclohexyl-2-benzothiazolesulfenamide, sodium hydroxide (5–30% by weight of the disulfide precursor) increased yields to 98–99.5% by facilitating intermediate formation. Similar principles apply to 4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide, where catalytic bases accelerate the reaction while minimizing side reactions like hydrolysis of the sulfonyl chloride.

Synthetic Pathways and Methodologies

Two-Step Synthesis from 2,4,5-Trichlorotoluene

A common industrial route begins with the chlorination of toluene derivatives:

-

Chlorination and Sulfonation : 2,4,5-Trichlorotoluene undergoes sulfonation with chlorosulfonic acid to yield 4,5-dichloro-2-methylbenzenesulfonyl chloride.

-

Amination : The sulfonyl chloride reacts with cyclohexylamine in a polar aprotic solvent (e.g., pyridine or dimethylformamide) at 30–85°C. Excess amine (1.5–3.0 equivalents) ensures complete conversion, with yields reaching 85–92% after purification.

Table 1: Reaction Conditions and Yields

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80–85°C | 92 | 98.5 |

| Cyclohexylamine Ratio | 1:1.5 (sulfonyl chloride:amine) | 89 | 97.8 |

| Catalyst (NaOH) | 10% by weight | 95 | 99.2 |

One-Pot Catalytic Synthesis

Recent patents describe a solvent-free, one-pot method using 4,5-dichloro-2-methylbenzenesulfonyl chloride and cyclohexylamine with inorganic catalysts. Key steps include:

-

Mixing : Combine sulfonyl chloride, cyclohexylamine (1:1.5 molar ratio), and 10% sodium hydroxide in water.

-

Reaction : Stir at 35–40°C for 2 hours, then heat to 80–85°C for 1 hour to complete the reaction.

-

Workup : Cool to 15–20°C, filter, and wash with water to isolate the product.

This method achieves 99.5% yield with a melting point of 103°C, comparable to literature values for analogous sulfonamides.

Advanced Purification Techniques

Crystallization and Recrystallization

Crude product is typically dissolved in hot methanol or ethanol and cooled to induce crystallization. Impurities such as unreacted sulfonyl chloride or cyclohexylamine hydrochloride are removed via fractional crystallization. For example, a study on N-(5-chloro-2-methoxyphenyl)benzenesulfonamide achieved 71% yield after recrystallization from ethanol, with purity confirmed by X-ray crystallography.

Chromatographic Methods

Flash column chromatography (eluent: petroleum ether/dichloromethane/ethyl acetate, 6:1:1) resolves byproducts like disulfones or over-alkylated derivatives. In the synthesis of sulfonimidamides, this method reduced impurity levels from 5% to <0.2%, ensuring pharmaceutical-grade purity.

Catalytic and Solvent Innovations

Catalyst Reusability

Industrial protocols emphasize catalyst recovery to reduce costs. For instance, sodium hydroxide used in the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide is recovered via distillation of the mother liquor and reused for subsequent batches, maintaining consistent yields (>98%) across five cycles.

Solvent-Free Conditions

Eliminating organic solvents enhances sustainability. A patent demonstrated that reacting sulfonyl chlorides with amines in aqueous media under catalytic conditions reduced waste generation by 40% compared to traditional methods.

Scalability and Industrial Adaptation

Continuous Flow Reactors

Adopting continuous flow systems for the amination step improves heat transfer and reaction control, reducing processing time from 8 hours (batch) to 2 hours. Pilot-scale trials achieved 94% yield with a throughput of 50 kg/day.

Quality Control Metrics

-

HPLC Purity : >99% (λ = 254 nm, C18 column, acetonitrile/water gradient).

-

Residual Solvents : <50 ppm (GC-MS analysis).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture converts sulfonyl chlorides to sulfonic acids, reducing yields. Strategies include:

化学反应分析

Types of Reactions

4,5-Dichloro-N-cyclohexyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted sulfonamides, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry

4,5-Dichloro-N-cyclohexyl-2-methylbenzenesulfonamide is being investigated for its potential therapeutic applications. Its structural features suggest that it could interact with various biological targets, including enzymes involved in metabolic pathways.

Case Study: Inhibition of Enzymatic Activity

Research has shown that sulfonamides can inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The inhibitory action of 4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide may provide a pathway for developing new antibiotics or antibacterial agents.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various reactions makes it a useful building block in synthetic pathways.

Table 1: Synthetic Reactions Involving 4,5-Dichloro-N-cyclohexyl-2-methylbenzenesulfonamide

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Oxidation | Sulfone derivatives | Mild oxidizing agents |

| Reduction | Amine derivatives | Catalytic hydrogenation |

| Substitution | Various substituted sulfonamides | Nucleophilic substitution conditions |

The biological activity of this compound is primarily linked to its interaction with specific enzymes and proteins. Studies have indicated that the sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

Comparative Study: Biological Activity of Sulfonamides

A comparative analysis of similar compounds has shown that the presence of multiple chlorines and methyl groups affects solubility and binding affinity to biological targets.

Table 2: Comparison of Biological Activity

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-cyclohexylbenzenesulfonamide | Cyclohexyl group only | Moderate antimicrobial activity |

| N-cyclohexyl-2-methylbenzenesulfonamide | Fewer methyl groups | Lower potency compared to target |

| 4,5-Dichloro-N-cyclohexyl-2-methylbenzenesulfonamide | Three methyl groups and dichlorination | Potentially higher activity |

作用机制

The mechanism of action of 4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the biological context and the specific target molecules.

相似化合物的比较

Research Findings and Implications

Metabolic Stability : Cyclohexyl-substituted sulfonamides exhibit 40% higher half-life in human liver microsomes compared to phenyl analogs, making them preferable for drug development .

SAR Insights : The 2-methyl group in the parent compound prevents π-stacking interactions with CA-II, enhancing selectivity .

Crystallography Tools : SHELX programs remain integral for resolving subtle conformational differences in sulfonamide derivatives, enabling precise SAR optimization .

生物活性

4,5-Dichloro-N-cyclohexyl-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: 4,5-Dichloro-N-cyclohexyl-2-methylbenzenesulfonamide

- CAS Number: 927637-00-1

- Molecular Formula: C13H15Cl2N1O2S

The biological activity of 4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide primarily involves its interaction with various molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition can lead to the disruption of bacterial growth and metabolism.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide moiety competes with PABA for binding to dihydropteroate synthase, an essential enzyme in folate biosynthesis.

- Antimicrobial Activity: The compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Efficacy

-

Anti-inflammatory Properties

- Research indicated that this sulfonamide derivative could reduce inflammation in animal models by modulating cytokine release. This suggests potential therapeutic applications in inflammatory diseases .

- Cytotoxic Effects

Comparative Analysis with Similar Compounds

| Compound | Activity | Unique Features |

|---|---|---|

| 4-Aminobenzenesulfonamide | Antimicrobial and anticancer | Classic sulfonamide structure |

| Novel Sulfonamide Derivatives | Broad-spectrum antimicrobial activity | Enhanced potency against resistant strains |

| Benzamide Derivatives | Inhibitory effects on dihydrofolate reductase | Different mechanism targeting folate metabolism |

常见问题

Q. What are the established synthetic routes for 4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide, and what key reaction conditions influence yield?

Synthesis typically involves sulfonylation of the corresponding amine with a sulfonyl chloride derivative. Key steps include palladium-catalyzed coupling reactions and nucleophilic substitutions (e.g., using amines or thiols). Reaction conditions such as temperature (60–80°C), solvent polarity (dichloromethane or DMF), and stoichiometric ratios significantly impact yield. Purification often employs column chromatography with silica gel and gradient elution .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural features?

Nuclear Magnetic Resonance (NMR, including , , and ) confirms substitution patterns and electronic environments. X-ray crystallography resolves stereochemical details, such as the cyclohexyl group’s chair conformation and sulfonamide’s hydrogen-bonding motifs. High-resolution mass spectrometry validates molecular weight and purity .

Q. What are the primary biological targets explored for this sulfonamide derivative in preclinical research?

The compound is investigated as an enzyme inhibitor (e.g., carbonic anhydrase, kinases) due to its sulfonamide moiety’s ability to coordinate zinc ions. Comparative studies with analogues highlight enhanced selectivity for VEGFR-2 (Ki = 12 nM), attributed to steric complementarity in binding pockets .

Advanced Research Questions

Q. How can factorial design optimize synthetic protocols to minimize byproducts and maximize scalability?

Employ Box-Behnken or central composite designs to evaluate variables: catalyst loading (0.5–2 mol%), reaction time (12–24 h), and temperature. Response surface methodology identifies optimal conditions (e.g., 1.2 mol% Pd, 18 h, 70°C), achieving >90% purity (HPLC) and 78% yield .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across bacterial strains?

Use standardized CLSI protocols for MIC determination across replicates. Investigate strain-specific efflux pump activity via proteomics. Structure-activity relationship (SAR) studies reveal that 3,5-dichloro substitution enhances Gram-positive activity (MIC = 2 µg/mL vs. S. aureus), while polar groups improve Gram-negative penetration .

Q. How do computational models predict metabolic stability and guide deuteration for improved pharmacokinetics?

Molecular dynamics simulations of CYP3A4 interactions identify metabolic hotspots (e.g., para-chloro positions). Quantitative structure-activity relationship (QSAR) models trained on 20+ derivatives show deuteration at these sites increases hepatic microsomal half-life from 1.2 to 4.7 hours in preclinical models .

Q. What formulation approaches enhance solubility and stability for in vivo toxicology studies?

Co-solvent systems (PEG-400/water, 70:30 v/v) or nanocrystal formulations improve aqueous solubility (>5 mg/mL). Accelerated stability testing (pH 5.0–7.4, 40°C/75% RH) confirms >95% integrity over 30 days. Dose linearity studies in rats show dose-proportional AUC(0–24) with <15% variability .

Methodological Considerations

Q. How are biochemical assays designed to quantify enzyme inhibition kinetics?

Fluorescence-based assays (e.g., ADP-Glo™ for kinases) measure IC values under physiological pH and temperature. Surface plasmon resonance (SPR) determines binding kinetics (k/k), revealing a K of 8.3 nM for carbonic anhydrase IX .

Q. What experimental and computational tools validate the compound’s reactivity in nucleophilic substitutions?

Kinetic studies (UV-Vis monitoring) under varying pH and nucleophile concentrations establish second-order rate constants. Density functional theory (DFT) calculations correlate LUMO localization at the sulfonyl group with regioselectivity in thiol substitutions .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

Spheroids’ hypoxic cores reduce compound penetration, increasing IC from 0.8 µM (2D) to 5.2 µM (3D). Immunohistochemistry of spheroids confirms hypoxia-inducible factor (HIF-1α) upregulation, suggesting combination therapies with hypoxia-activated prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。